Edratide

Description

based on the complementarity determining region of human 16/6Id; do not confuse with CDR1 protein, human

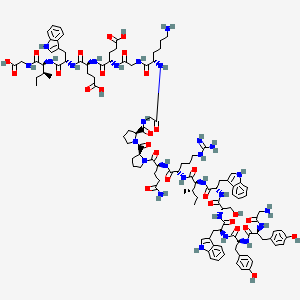

Structure

2D Structure

Properties

IUPAC Name |

(4S)-4-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C111H149N27O28/c1-5-59(3)94(107(163)123-57-93(150)151)135-103(159)82(49-64-53-119-72-22-11-8-19-69(64)72)131-99(155)77(38-41-92(148)149)127-98(154)76(37-40-91(146)147)125-89(144)55-121-96(152)74(24-13-14-42-112)124-90(145)56-122-106(162)85-26-16-44-137(85)110(166)86-27-17-45-138(86)109(165)78(36-39-87(114)142)129-97(153)75(25-15-43-117-111(115)116)128-108(164)95(60(4)6-2)136-104(160)83(50-65-54-120-73-23-12-9-20-70(65)73)133-105(161)84(58-139)134-102(158)81(48-63-52-118-71-21-10-7-18-68(63)71)132-101(157)80(47-62-30-34-67(141)35-31-62)130-100(156)79(126-88(143)51-113)46-61-28-32-66(140)33-29-61/h7-12,18-23,28-35,52-54,59-60,74-86,94-95,118-120,139-141H,5-6,13-17,24-27,36-51,55-58,112-113H2,1-4H3,(H2,114,142)(H,121,152)(H,122,162)(H,123,163)(H,124,145)(H,125,144)(H,126,143)(H,127,154)(H,128,164)(H,129,153)(H,130,156)(H,131,155)(H,132,157)(H,133,161)(H,134,158)(H,135,159)(H,136,160)(H,146,147)(H,148,149)(H,150,151)(H4,115,116,117)/t59-,60-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,94-,95-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXZQHUWZSRPAM-CDJUQFLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CO)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C111H149N27O28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195840 | |

| Record name | Edratide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2309.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433922-67-9 | |

| Record name | Edratide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433922679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edratide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Edratide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDRATIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38PLP07BKC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Immunomodulatory Role of hCDR1 Peptide (Edratide) in Autoimmune Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies and widespread immune dysregulation. Current treatments often rely on broad immunosuppression, leading to significant side effects. The hCDR1 peptide, also known as Edratide, represents a targeted immunomodulatory approach designed to restore immune balance rather than suppress the entire immune system. This document provides a comprehensive technical overview of hCDR1, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.

hCDR1 is a synthetic peptide composed of 19 amino acids, based on the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody.[1] Its proposed mechanism of action involves the induction of regulatory T cells (Tregs), which in turn orchestrate a cascade of events to downregulate autoreactive T and B cells, reduce pathogenic autoantibodies, and modulate cytokine profiles.[2] Preclinical studies in various murine models of lupus have demonstrated the potential of hCDR1 to ameliorate disease manifestations, including reducing proteinuria and delaying the production of anti-DNA antibodies.[3][4]

Clinical evaluation of hCDR1 has included two Phase I trials and a significant Phase II trial (PRELUDE), collectively involving over 400 patients.[2] While the PRELUDE trial did not meet its primary endpoint based on the Systemic Lupus Erythematosus Disease Activity Index (SLEDAI) scale, it showed promising results in secondary endpoints, particularly the British Isles Lupus Assessment Group (BILAG) index, with the 0.5 mg weekly dose demonstrating a notable effect.[1][2][5] Furthermore, treatment with hCDR1 has been shown to be well-tolerated with a favorable safety profile.[2][5] Mechanistic studies in human subjects have correlated hCDR1 treatment with a significant reduction in interferon-alpha (IFN-α) expression, a key cytokine in SLE pathogenesis, and a decrease in disease activity.[6]

This guide will delve into the quantitative results from these studies, present the methodologies behind the key experiments, and provide visual representations of the signaling pathways and experimental workflows to offer a detailed understanding of hCDR1's function and potential as a therapeutic agent for autoimmune diseases.

Mechanism of Action

The primary mechanism of hCDR1 involves the specific upstream immunomodulation through the generation of regulatory T cells (Tregs).[2] These induced Tregs then initiate a physiological cascade that restores immune homeostasis.

Key immunomodulatory effects include:

-

Induction of Regulatory T Cells (Tregs): hCDR1 treatment leads to an increase in CD4+CD25+FoxP3+ functional regulatory T cells. This is mediated, at least in part, by the upregulation of Transforming Growth Factor-beta (TGF-β), which promotes the expression of the Treg-specific transcription factor FoxP3.[7]

-

Cytokine Modulation:

-

Downregulation of Pro-inflammatory Cytokines: hCDR1 significantly reduces the expression of pathogenic cytokines implicated in SLE, including Interferon-alpha (IFN-α), Interleukin-1beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ).[4][6][8]

-

Upregulation of Immunosuppressive Cytokines: The peptide enhances the expression of TGF-β, a key cytokine involved in immune tolerance and suppression of autoimmune responses.[7][8]

-

-

Regulation of Apoptosis: hCDR1 influences apoptosis pathways to promote immune cell homeostasis. It downregulates the expression of pro-apoptotic molecules like caspase-3 and caspase-8, while upregulating the anti-apoptotic molecule Bcl-xL, leading to a reduction in apoptosis rates.[7][9]

-

B-Cell Modulation: The treatment has been shown to diminish the production of B-cell activating factor (BAFF/BLyS), a critical survival factor for B cells, thereby potentially reducing the autoreactive B cell pool.[8][10]

Signaling Pathway Diagram

References

- 1. lupusnewstoday.com [lupusnewstoday.com]

- 2. xtlbio.com [xtlbio.com]

- 3. Amelioration of lupus manifestations by a peptide based on the complementarity determining region 1 of an autoantibody in severe combined immunodeficient (SCID) mice engrafted with peripheral blood lymphocytes of systemic lupus erythematosus (SLE) patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide-based immunotherapy in lupus: Where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lupus.bmj.com [lupus.bmj.com]

- 6. The tolerogenic peptide, hCDR1, down-regulates the expression of interferon-α in murine and human systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The tolerogenic peptide hCDR1 downregulates pathogenic cytokines and apoptosis and upregulates immunosuppressive molecules and regulatory T cells in peripheral blood mononuclear cells of lupus patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Treatment of lupus patients with a tolerogenic peptide, hCDR1 (this compound): immunomodulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of apoptosis in the ameliorating effects of a CDR1-based peptide on lupus manifestations in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Edratide and the Regulation of Lymphocyte Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edratide (hCDR1), a synthetic peptide based on the complementarity-determining region 1 of a human anti-DNA monoclonal antibody, has been investigated as a potential therapeutic agent for Systemic Lupus Erythematosus (SLE). A key aspect of its mechanism of action is the modulation of the immune system, including the regulation of lymphocyte apoptosis, a process often dysregulated in SLE. This technical guide provides an in-depth overview of the core scientific principles underlying this compound's effects on lymphocyte apoptosis, supported by preclinical and clinical data. It includes a summary of quantitative findings, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies and the dysregulation of T and B lymphocytes.[1][2] The pathogenesis of SLE is complex, involving impaired clearance of apoptotic cells and a subsequent breakdown in self-tolerance.[1] Lymphocytes from SLE patients often exhibit accelerated and increased rates of apoptosis, which can paradoxically contribute to the autoimmune response by providing a source of self-antigens.[1]

This compound (also known as TV-4710) is a 19-amino-acid peptide developed to modulate the autoimmune response in SLE. Preclinical and clinical studies have demonstrated that this compound exerts its immunomodulatory effects through various mechanisms, including the crucial regulation of apoptosis in lymphocytes.[3] This guide will delve into the technical details of this compound's role in this process.

Mechanism of Action: Regulation of Apoptosis

This compound has been shown to influence the intrinsic apoptosis pathway in lymphocytes by modulating the expression of key regulatory proteins. In a well-established murine model of SLE, treatment with this compound led to a significant reduction in the rate of lymphocyte apoptosis.[4] This effect was associated with the downregulation of pro-apoptotic proteins and the upregulation of anti-apoptotic molecules.[4]

Modulation of Caspase Activity

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. This compound treatment in a murine SLE model resulted in the downregulation of two key executioner caspases:[4]

-

Caspase-3: A critical executioner caspase responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.

-

Caspase-8: An initiator caspase that is activated in response to extrinsic death signals, but can also be involved in the intrinsic pathway.

Upregulation of Bcl-xL

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptosis pathway. This compound has been shown to upregulate the expression of Bcl-xL, an anti-apoptotic member of this family.[4] Bcl-xL functions by inhibiting the release of cytochrome c from the mitochondria, a key event in the activation of the caspase cascade. The upregulation of Bcl-xL by this compound-treated CD4+CD25+ regulatory T cells can also induce Bcl-xL expression in other T cells, suggesting a mechanism for bystander suppression of apoptosis.[4]

The Fas/FasL Pathway in SLE

The Fas (CD95)/Fas ligand (FasL) pathway is a major extrinsic apoptosis pathway involved in the regulation of lymphocyte homeostasis.[5] Dysregulation of this pathway is implicated in the pathogenesis of SLE. While direct modulation of the Fas/FasL pathway by this compound has not been definitively established in the reviewed literature, its known effects on downstream caspases suggest a potential for crosstalk. In SLE, T cells can exhibit altered responses to Fas signaling, sometimes leading to proliferation instead of apoptosis, contributing to the autoimmune state.[6]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative data from preclinical and clinical investigations of this compound.

Table 1: Preclinical Efficacy of this compound in a Murine SLE Model

| Parameter | Control (SLE mice) | This compound-treated (SLE mice) | Key Finding | Reference |

| Apoptosis Rate | Increased | Reduced | This compound treatment reduces the elevated rate of lymphocyte apoptosis. | [4] |

| Caspase-3 Expression | Upregulated | Downregulated | This compound downregulates the expression of the key executioner caspase-3. | [4] |

| Caspase-8 Expression | Upregulated | Downregulated | This compound downregulates the expression of the initiator caspase-8. | [4] |

| Bcl-xL Expression | Downregulated | Upregulated | This compound upregulates the expression of the anti-apoptotic protein Bcl-xL. | [4] |

Table 2: Overview of the Phase II PRELUDE Clinical Trial (NCT00203151)

| Parameter | Details | Reference |

| Study Design | Phase II, randomized, double-blind, placebo-controlled, multinational, multicenter | |

| Patient Population | 340 patients with active SLE (SLEDAI-2K score of 6-12) | |

| Treatment Arms | Placebo, this compound 0.5 mg, this compound 1.0 mg, this compound 2.5 mg (weekly subcutaneous injections) | |

| Primary Endpoint | Reduction in SLE Disease Activity Index 2000 (SLEDAI-2K) score | [2] |

| Secondary Endpoint | British Isles Lupus Assessment Group (BILAG) Responder Index | |

| Primary Outcome | Primary endpoint not met | |

| Secondary Outcome | 0.5 mg this compound dose met the BILAG secondary endpoint (OR=2.09, p=0.03) | [7][8] |

| Safety | This compound was found to be safe and well-tolerated |

Experimental Protocols

The following sections provide representative methodologies for the key experiments cited in the study of this compound. These are intended as a guide for researchers and may require optimization for specific experimental conditions.

Induction of Experimental SLE in Mice

-

Animal Model: BALB/c mice are typically used.[4]

-

Induction: Experimental SLE can be induced by immunization with a human anti-DNA monoclonal antibody that expresses a major idiotype (e.g., 16/6 Id).[4]

-

Treatment: this compound (hCDR1) or a vehicle control is administered, typically via subcutaneous injection, at specified doses and frequencies.[4]

Lymphocyte Apoptosis Assay (General Protocol)

-

Cell Isolation: Isolate lymphocytes from the spleens of treated and control mice.

-

Apoptosis Detection: Apoptosis can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

-

Wash cells in PBS and resuspend in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

-

-

Caspase and Bcl-xL Analysis:

-

Western Blot: Lyse isolated lymphocytes and determine the protein concentrations. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against caspase-3, caspase-8, and Bcl-xL. Use an antibody against a housekeeping protein (e.g., β-actin) for normalization.

-

Real-time PCR: Extract total RNA from lymphocytes and reverse transcribe to cDNA. Perform quantitative real-time PCR using specific primers for the genes encoding caspase-3, caspase-8, and Bcl-xL. Normalize expression to a reference gene.

-

Lymphocyte Proliferation Assay (General Protocol)

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.[9]

-

Cell Culture: Plate the PBMCs in a 96-well plate in a suitable culture medium.

-

Stimulation: Stimulate the cells with a mitogen (e.g., phytohemagglutinin (PHA)) or a specific antigen in the presence or absence of varying concentrations of this compound.[10]

-

Proliferation Measurement ([³H]-Thymidine Incorporation):

-

After a specified incubation period (e.g., 72 hours), add [³H]-thymidine to each well and incubate for an additional 18-24 hours.[11]

-

Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter. The amount of incorporated [³H]-thymidine is proportional to the degree of cell proliferation.[11]

-

Cytokine Profiling (General Protocol)

-

Sample Collection: Collect serum or plasma from patients or culture supernatants from in vitro experiments.

-

Multiplex Bead Array (e.g., Luminex):

-

Use a commercially available multiplex bead-based immunoassay kit for the simultaneous quantification of multiple cytokines (e.g., IL-1β, TNF-α, IFN-γ, IL-10, TGF-β).[12]

-

Incubate the samples with a mixture of antibody-coupled beads, each specific for a different cytokine.

-

Add a biotinylated detection antibody cocktail, followed by a streptavidin-phycoerythrin conjugate.

-

Analyze the beads using a multiplex array reader. The intensity of the phycoerythrin signal is proportional to the concentration of the specific cytokine.[12]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound's known effects on the intrinsic apoptosis pathway in lymphocytes.

Caption: Generalized Fas/FasL-mediated extrinsic apoptosis pathway in lymphocytes.

Caption: General experimental workflow for studying the effects of this compound.

Conclusion

This compound represents a targeted therapeutic approach for SLE that includes the modulation of lymphocyte apoptosis. Preclinical evidence strongly suggests that this compound can restore a more balanced state of immune regulation by downregulating pro-apoptotic caspases and upregulating the anti-apoptotic protein Bcl-xL in lymphocytes. While a large Phase II clinical trial did not meet its primary endpoint, a statistically significant clinical benefit was observed at the 0.5 mg dose, and the treatment was well-tolerated. Further research is warranted to fully elucidate the intricate molecular pathways through which this compound mediates its effects and to identify patient populations that may derive the most significant benefit from this novel therapeutic peptide. This guide provides a foundational understanding for researchers and drug development professionals engaged in the ongoing effort to develop more effective treatments for SLE.

References

- 1. cris.tau.ac.il [cris.tau.ac.il]

- 2. lupusnewstoday.com [lupusnewstoday.com]

- 3. Safety and efficacy of hCDR1 (this compound) in patients with active systemic lupus erythematosus: results of phase II study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of apoptosis in the ameliorating effects of a CDR1-based peptide on lupus manifestations in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of activation-induced cell death of T cells and regulation of FasL expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 7. researchgate.net [researchgate.net]

- 8. Safety and efficacy of hCDR1 (this compound) in patients with active systemic lupus erythematosus: results of phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. brd.nci.nih.gov [brd.nci.nih.gov]

- 10. hanc.info [hanc.info]

- 11. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Edratide in Modulating T Cell and B Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edratide (hCDR1) is a synthetic peptide immunomodulator under investigation for the treatment of Systemic Lupus Erythematosus (SLE), a complex autoimmune disease characterized by dysregulated T and B cell function. Unlike broad-spectrum immunosuppressants, this compound exhibits a targeted mechanism of action, aiming to restore immune homeostasis rather than inducing general suppression. This technical guide provides an in-depth review of the molecular and cellular mechanisms by which this compound modulates T and B lymphocyte function, supported by quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows.

Introduction to this compound

This compound is a 19-amino-acid peptide (H-G-Y-Y-W-S-W-I-R-Q-P-P-G-K-G-E-E-W-I) based on the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody.[1][2] Its development is predicated on the hypothesis that it can induce a tolerogenic response, leading to the downregulation of autoreactive T and B cells that drive SLE pathogenesis.[1][2] Clinical studies have shown that this compound is safe and well-tolerated, with a weekly subcutaneous dose of 0.5 mg demonstrating the most promising clinical efficacy in a Phase II trial.[1][2]

Modulation of T Cell Function

This compound's primary effect on the T cell lineage is the induction and expansion of regulatory T cells (Tregs), which are crucial for maintaining self-tolerance. This leads to a cascade of downstream effects that collectively dampen autoimmune responses.

Mechanism of Action: Induction of a Regulatory Phenotype

This compound treatment leads to a significant upregulation of CD4+CD25+ T cells, a key phenotype of Tregs. This expansion is associated with increased expression of the master regulatory transcription factor Forkhead box P3 (FoxP3).[3] These induced Tregs exert their suppressive function in part through the upregulation of the immunosuppressive cytokine Transforming Growth Factor-beta (TGF-β).[3] The subsequent cascade involves the downregulation of key pro-inflammatory cytokines implicated in SLE pathology, including IFN-γ, TNF-α, and IL-1β.[3]

A crucial aspect of this compound's effect on T cells is the modulation of apoptosis. In the pathological state of SLE, lymphocytes exhibit an increased rate of apoptosis. This compound treatment reverses this trend, reducing apoptosis in the overall lymphocyte population.[4] This is achieved by downregulating the expression of pro-apoptotic executioner enzymes Caspase-3 and Caspase-8, and upregulating the anti-apoptotic protein Bcl-xL.[3][4]

Quantitative Data: T Cell Modulation

The following table summarizes the quantitative effects of this compound on gene expression in Peripheral Blood Mononuclear Cells (PBMCs) from SLE patients.

| Gene Target | Cell Type / Source | Effect Observed | Reference |

| Regulatory Markers | |||

| FoxP3 | PBMC (Human) | Upregulated (~60% increase vs. baseline) | [3] |

| TGF-β | PBMC (Human) | Upregulated (~50% increase vs. baseline) | [3] |

| CD4+CD25+ Cells | Splenocytes (Mouse) | Upregulated by 30-40% | |

| Pro-inflammatory Cytokines | |||

| IFN-γ | PBMC (Human) | Downregulated (~55% decrease vs. baseline) | [3] |

| TNF-α | PBMC (Human) | Downregulated (~40% decrease vs. baseline) | [3] |

| IL-1β | PBMC (Human) | Downregulated (~50% decrease vs. baseline) | [3] |

| IL-10* | PBMC (Human) | Downregulated (~65% decrease vs. baseline) | [3] |

| Apoptosis Regulators | |||

| Caspase-3 | PBMC (Human) | Downregulated (~45% decrease vs. baseline) | [3] |

| Caspase-8 | PBMC (Human) | Downregulated (~50% decrease vs. baseline) | [3] |

| Bcl-xL | Lymphocytes (Mouse) | Upregulated | [4] |

| Note: In the context of SLE, IL-10 can act as a pro-inflammatory, B cell-stimulating cytokine. |

Modulation of B Cell Function

This compound modulates B cell function primarily by downregulating key survival factors and promoting the apoptosis of autoreactive B cells, thereby reducing the production of autoantibodies.

Mechanism of Action: Targeting B Cell Survival

A key target of this compound is the B-Lymphocyte Stimulator (BLyS), also known as B-cell Activating Factor (BAFF). BLyS is a critical survival factor for B cells, and its overexpression in SLE contributes to the survival of autoreactive B cell clones. This compound treatment significantly downregulates BLyS gene expression.[3]

Furthermore, this compound modulates the CD74/Macrophage Migration Inhibitory Factor (MIF) pathway in B cells. In SLE, B cells overexpress the cell surface receptor CD74. Treatment with this compound leads to a downregulation of CD74 and its downstream anti-apoptotic signaling molecules, Bcl-2 and Bcl-xL, while upregulating the pro-apoptotic molecule Caspase-8 in B cells. This dual action of reducing survival signals (BLyS) and promoting apoptotic signals (via CD74 pathway) culminates in the downregulation of pathogenic B cells.

References

- 1. Safety and efficacy of hCDR1 (this compound) in patients with active systemic lupus erythematosus: results of phase II study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 3. Treatment of lupus patients with a tolerogenic peptide, hCDR1 (this compound): immunomodulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Edratide's Effect on Cytokine Profiles in Lupus Models

This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound (hCDR1, TV-4710), a novel synthetic peptide, on cytokine profiles in preclinical and clinical models of Systemic Lupus Erythematosus (SLE). This compound has been shown to ameliorate clinical manifestations of lupus by altering the expression of key cytokines involved in the disease's pathogenesis.

Introduction to this compound and its Mechanism of Action

Systemic Lupus Erythematosus is a complex autoimmune disease characterized by the dysregulation of B and T cells, leading to the production of autoantibodies and systemic inflammation.[1][2][3] Cytokines play a central role in this immune dysregulation.[1][2][3] this compound is a synthetic peptide based on the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody.[4] Its therapeutic potential lies in its ability to modulate the immune system in a targeted manner. Treatment with this compound leads to a cascade of events that culminates in the downregulation of autoreactive T and B cells associated with SLE.[4][5] A key part of this mechanism is the restoration of the immune balance through the modulation of pathogenic and regulatory cytokine expression.[1][2][3]

Experimental Models for Studying this compound's Effects

The immunomodulatory effects of this compound have been evaluated in various well-established lupus models:

-

Spontaneous Murine Models: The (NZB x NZW)F1 mouse is a widely used model that spontaneously develops an autoimmune disease closely resembling human SLE, including the production of autoantibodies and immune-complex-mediated glomerulonephritis.[6][7][8]

-

Induced Murine Models: Experimental SLE can be induced in strains like BALB/c mice through immunization with an anti-DNA monoclonal antibody (mAb) that expresses a major idiotype, the 16/6Id.[9]

-

Human Studies (Clinical Trials): this compound's effects on gene expression have been studied in peripheral blood mononuclear cells (PBMCs) from SLE patients participating in Phase II clinical trials.[1][2][3][5] These studies involved patients with active, mild-to-moderate SLE.[4][5]

Detailed Experimental Protocols

The methodologies employed across studies to evaluate this compound's impact on cytokine profiles share common principles.

3.1. This compound Administration

-

Murine Models: In studies using (NZB x NZW)F1 mice with established lupus, this compound (hCDR1) was administered, typically via subcutaneous injection. The treatment protocol involved treating older, diseased mice and comparing them to vehicle-treated controls and young, disease-free mice.[6][7][8]

-

Human Clinical Trials: In a Phase II study (PRELUDE, NCT00203151), patients with active SLE were administered weekly subcutaneous injections of this compound at doses of 0.5 mg, 1.0 mg, or 2.5 mg, or a placebo, for 26 weeks.[5][10][11] The 0.5 mg weekly dose was identified as the most effective.[5]

3.2. Sample Collection and Preparation

-

Murine Models: Spleen cells were harvested from treated and control mice. RNA was then extracted from these cells for gene expression analysis.[6][7][8]

-

Human Studies: Peripheral blood mononuclear cells (PBMCs) were isolated from blood samples taken from SLE patients at baseline (week 0) and various time points throughout the treatment period (e.g., week 24).[1]

3.3. Cytokine Measurement Techniques

The primary method cited for quantifying cytokine levels in response to this compound treatment is the analysis of messenger RNA (mRNA) expression.

-

Real-Time Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR): This technique was used to determine the gene expression levels of specific cytokines and other regulatory molecules. RNA extracted from PBMCs (human) or spleen cells (murine) was reverse transcribed into cDNA, which then served as the template for real-time PCR amplification using specific primers for the target genes.[1][6][7][8] The results are often presented as a percentage of gene expression at a specific time point compared to baseline levels before treatment.[1]

Experimental Workflow for Cytokine Gene Expression Analysis

Caption: Workflow for assessing this compound's effect on cytokine gene expression.

Quantitative Data on Cytokine Profile Modulation

This compound treatment leads to a significant shift in the cytokine balance, characterized by the suppression of pro-inflammatory cytokines and the enhancement of immunosuppressive ones.

Table 1: Down-Regulation of Pathogenic Cytokine Gene Expression in Human SLE Patients

Data summarized from a study on PBMCs from 5 patients treated with this compound vs. 4 with placebo for 24-26 weeks.[1][2][3]

| Cytokine/Molecule | Function in SLE | Effect of this compound Treatment | Significance |

| IL-1β | Pro-inflammatory cytokine | Significant down-regulation of mRNA expression | p < 0.01 (this compound vs. Placebo)[1] |

| TNF-α | Pro-inflammatory cytokine, promotes tissue damage | Significant down-regulation of mRNA expression | p < 0.01 (this compound vs. Placebo)[1][5] |

| IFN-γ | Key pathogenic Th1 cytokine | Significant down-regulation of mRNA expression | p < 0.01 (this compound vs. Placebo)[1][2] |

| IL-10 | Pathogenic in SLE despite regulatory functions elsewhere | Significant down-regulation of mRNA expression | p < 0.01 (this compound vs. Placebo)[1][5] |

| IFN-α | Central role in lupus pathogenesis | Significant and specific down-regulation of gene expression | [5][12] |

| BLyS (BAFF) | B-cell survival and differentiation factor | Significant down-regulation of mRNA expression | p < 0.01 (this compound vs. Placebo)[1] |

Table 2: Up-Regulation of Regulatory Molecule Gene Expression in Human SLE Patients

Data summarized from the same study on PBMCs from SLE patients.[1][2][3]

| Cytokine/Molecule | Function in SLE | Effect of this compound Treatment | Significance |

| TGF-β | Immunosuppressive cytokine, promotes regulatory T cells | Significant up-regulation of mRNA expression | Significantly higher than placebo group[1][2] |

| FoxP3 | Master transcription factor for regulatory T cells | Prominent up-regulation of mRNA expression (216 ± 94.6%) | Difference did not reach statistical significance vs. placebo, likely due to small sample size[1] |

Table 3: Modulation of Gene Expression in Murine Lupus Models

Data summarized from studies in (NZB x NZW)F1 mice.[6][7][8]

| Gene/Molecule | Effect of this compound Treatment |

| Pathogenic Cytokines (e.g., IFN-γ, IL-10, IL-1β) | Down-regulated production[12] |

| Immunosuppressive Cytokine (TGF-β) | Increased production[12][13] |

| Tnfsf4 (OX40 Ligand) | Expression restored towards control levels |

| Il5ra, Zbtb20, Nid1 | Expression restored towards control levels |

| Tfpi, S100a8 | Expression restored towards control levels |

Treatment with this compound was found to restore the expression of 22% of genes that were differentially expressed in diseased mice back to levels observed in healthy controls.[6][7][8]

Signaling Pathways and Immunomodulatory Cascade

The therapeutic effect of this compound is mediated through a multi-step immunomodulatory cascade that re-establishes immune tolerance. The treatment induces functional regulatory T cells (Tregs), which in turn orchestrate the suppression of pathogenic immune responses.

The proposed mechanism is as follows:

-

Induction of Regulatory T cells: this compound treatment leads to the expansion of functional CD4+CD25+FoxP3+ regulatory T cells.[1]

-

Upregulation of TGF-β and FoxP3: This induction is associated with the upregulation of the master regulatory gene FoxP3 and the immunosuppressive cytokine TGF-β.[1][2][3][13] TGF-β plays a key role in the suppressive function of these induced Tregs.[13]

-

Suppression of Pathogenic Cytokines: The enhanced regulatory environment leads to the significant downregulation of pro-inflammatory and pathogenic cytokines central to lupus, including IFN-γ, TNF-α, IL-1β, and IL-10.[1][5][12]

-

Downregulation of Apoptosis: this compound also reduces the accelerated apoptosis seen in lupus T cells by down-regulating the expression of pro-apoptotic molecules like caspase-3 and caspase-8.[1][9]

-

Clinical Amelioration: This comprehensive shift in the immune milieu from an inflammatory to a regulatory state culminates in the amelioration of clinical lupus manifestations, including reduced autoantibody production and improved disease activity scores (SLEDAI and BILAG).[1][2][3][5]

Proposed Immunomodulatory Cascade of this compound in SLE

Caption: this compound initiates a cascade that enhances regulatory pathways.

Conclusion

This compound demonstrates a significant and beneficial immunomodulatory effect on the cytokine profiles in both murine and human lupus models. By suppressing key pathogenic cytokines (IFN-γ, TNF-α, IL-1β, IL-10, IFN-α) and B-cell stimulating factors (BLyS), while simultaneously upregulating the master regulatory gene FoxP3 and the immunosuppressive cytokine TGF-β, this compound helps restore a more balanced and tolerant immune state. These molecular changes correlate with the amelioration of clinical disease activity, positioning this compound as a potential disease-specific therapeutic agent for SLE. Further long-term studies are warranted to fully establish its efficacy and place in the clinical management of lupus.[4][5]

References

- 1. me.doctorsonly.co.il [me.doctorsonly.co.il]

- 2. Treatment of lupus patients with a tolerogenic peptide, hCDR1 (this compound): immunomodulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 4. lupusnewstoday.com [lupusnewstoday.com]

- 5. Safety and efficacy of hCDR1 (this compound) in patients with active systemic lupus erythematosus: results of phase II study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]

- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 8. Altered gene expression in mice with lupus treated with this compound, a peptide that ameliorates the disease manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of apoptosis in the ameliorating effects of a CDR1-based peptide on lupus manifestations in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. lupus.bmj.com [lupus.bmj.com]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

The Immunomodulatory Properties of Edratide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Edratide (also known as hCDR1 or TV-4710) is a synthetic peptide of 19 amino acids designed as a specific immunomodulatory agent for the treatment of Systemic Lupus Erythematosus (SLE).[1] Its sequence is based on the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody, which is associated with a major idiotype (16/6 Id) found to have clinical relevance in SLE patients.[2] Preclinical and clinical studies have demonstrated that this compound exerts its therapeutic potential not through general immunosuppression, but by targeting specific pathways that are dysregulated in SLE. It has been shown to downregulate autoreactive T and B cells, modulate pathogenic cytokine profiles, reduce apoptosis, and promote the function of regulatory T cells (Tregs).[1][3] While a Phase II clinical trial showed a favorable safety profile but did not meet its primary efficacy endpoints, significant clinical effects were observed in secondary endpoints and specific patient subgroups, supporting the need for further investigation.[4][5] This document provides an in-depth overview of the quantitative data, experimental methodologies, and proposed mechanisms of action for this compound.

Quantitative Data from Clinical and Immunological Studies

The immunomodulatory effects of this compound have been quantified in both a significant Phase II clinical trial (PRELUDE) and smaller mechanistic studies. The following tables summarize the key findings.

Table 1: Efficacy Results from the Phase II PRELUDE Trial (NCT00203151)

| Endpoint | Treatment Group (Dose) | Result | Odds Ratio (OR) | p-value | Citation |

| Primary Endpoint | 0.5 mg, 1.0 mg, 2.5 mg | Not Met | - | - | [2][4][5] |

| Reduction in SLEDAI-2K Score | |||||

| Secondary Endpoint | 0.5 mg this compound vs. Placebo | Met | 2.09 | 0.03 | [4][5][6] |

| BILAG Responder Index¹ | |||||

| Post-Hoc Analysis | 0.5 mg this compound vs. Placebo | 17% vs. 29% | 0.43 | 0.039 | [7] |

| Medicinal Flare Rate | |||||

| Post-Hoc Analysis | 0.5 mg this compound vs. Placebo | 34% vs. 20% | - | 0.058 | [7] |

| Composite SLE Responder Index (cSRI) |

¹British Isles Lupus Assessment Group (BILAG) Responder Index[4]

Table 2: Immunomodulatory and Clinical Effects in a 26-Week Mechanistic Study of SLE Patients

| Parameter | Baseline (Mean ± SD) | Week 26 (Mean ± SD) | Change | p-value | Citation |

| Clinical Activity Scores | |||||

| SLEDAI-2K Score | 8.0 ± 2.45 | 4.4 ± 1.67 | ▼ 45% | 0.02 | [3][8] |

| BILAG Score | 8.2 ± 2.7 | 3.6 ± 2.9 | ▼ 56% | 0.03 | [3][8] |

| Gene Expression in PBMCs | Change from Baseline at Week 24 | ||||

| IL-1β, TNF-α, IFN-γ, IL-10 mRNA | Downregulated | - | - | Significant | [3][8] |

| B-lymphocyte Stimulator (BLyS) mRNA | Downregulated | - | - | Significant | [3][8] |

| Caspase-3 & Caspase-8 mRNA | Downregulated | - | - | Significant | [3][8] |

| TGF-β & FoxP3 mRNA | Upregulated | - | - | Significant | [3][8] |

Experimental Protocols and Methodologies

The following sections detail the methodologies employed in the key clinical and preclinical studies investigating this compound.

PRELUDE Phase II Clinical Trial (NCT00203151)

This was a multinational, multicenter, randomized, double-blind, placebo-controlled study to assess the efficacy and safety of this compound in patients with mild-to-moderate SLE.[4]

-

Randomization and Treatment: Eligible subjects were randomized in a 1:1:1:1 ratio to one of four treatment arms: subcutaneous weekly injections of 0.5 mg this compound, 1.0 mg this compound, 2.5 mg this compound, or a placebo. The treatment duration was 26 weeks.[4][9]

-

Steroid Management: The protocol included an initial 8-week phase where the baseline steroid dose was to be kept stable, followed by an 18-week steroid-tapering phase with a suggested gradual reduction.[4]

-

Endpoint Assessment:

Gene Expression Analysis in Human PBMCs

This methodology was used in a small-scale study to determine the in vivo effects of this compound on the expression of key immune-related genes in SLE patients.[1][3]

-

Patient Cohort: Peripheral blood samples were collected from nine SLE patients (five treated with this compound, four with placebo) over a 26-week period.[1][3]

-

Sample Processing: Peripheral Blood Mononuclear Cells (PBMCs) were isolated from blood samples.

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from the isolated PBMCs. Subsequently, complementary DNA (cDNA) was synthesized from the RNA template via reverse transcription.

-

Gene Expression Quantification: The expression levels of target mRNA transcripts (e.g., IL-1β, TNF-α, Caspase-3, Caspase-8, TGF-β, FoxP3) were quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).[1]

-

Data Analysis: Gene expression was normalized to a housekeeping gene. The results were presented as the percentage of gene expression at various time points (e.g., week 24) compared to the baseline level at week 0, which was defined as 100%.[1]

Apoptosis Assessment in Murine Models

Preclinical studies in mouse models of SLE investigated the role of apoptosis in the disease and the effect of this compound treatment.[10]

-

Animal Model: Experimental SLE was induced in BALB/c mice via immunization with an anti-DNA monoclonal antibody (bearing the 16/6Id).[10]

-

Apoptosis Induction and Assessment: Lymphocytes were harvested from healthy, SLE-afflicted, and this compound-treated mice. The rate of apoptosis was determined using standard cell biology techniques. While the specific publication does not detail the exact assay, common methods for this purpose applicable to the target audience include:

-

Annexin V Staining: Utilizes flow cytometry to detect the externalization of phosphatidylserine on the cell membrane, an early marker of apoptosis.

-

TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis, often assessed via microscopy or flow cytometry.

-

-

Molecular Analysis: The expression of key apoptosis-related molecules was assessed. This included the quantification of pro-apoptotic proteins Caspase-3 and Caspase-8 and the anti-apoptotic protein Bcl-x(L).[10]

Mechanism of Action and Immunomodulatory Pathways

This compound's mechanism of action is multifaceted, culminating in the downregulation of autoreactive immune cells and the restoration of a more balanced immune state.[1] The central hypothesis is that this compound initiates a cascade of events by promoting the generation of regulatory T cells (Tregs).[11]

-

Induction of Regulatory T Cells (Tregs): Treatment with this compound leads to an upregulation of FoxP3 and the immunosuppressive cytokine TGF-β.[3][8] FoxP3 is the master transcription factor for Tregs, and TGF-β is crucial for their induction and function. In murine models, this compound promoted the induction of tolerogenic dendritic cells, which are key antigen-presenting cells capable of driving the differentiation of naive T cells into Tregs.[12]

-

Downregulation of Pro-inflammatory Cytokines: By enhancing the regulatory environment, this compound suppresses the expression of key pro-inflammatory cytokines implicated in SLE pathogenesis, including TNF-α, IFN-γ, IL-1β, and IL-10.[3][8] It has also been shown to specifically downregulate IFN-α gene expression, a central cytokine in lupus.[6]

-

Modulation of B Cell Activity: this compound reduces the expression of B-lymphocyte stimulator (BLyS, also known as BAFF), a critical survival factor for B cells.[6][8] By diminishing BLyS, this compound likely curtails the survival and maturation of autoreactive B cells, which are responsible for producing pathogenic autoantibodies.

-

Inhibition of Apoptosis: In the lymphocytes of SLE-afflicted mice, this compound treatment was associated with a reduced rate of apoptosis. This was achieved by downregulating the expression of key executioner enzymes Caspase-3 and Caspase-8, while simultaneously upregulating the anti-apoptotic protein Bcl-x(L).[10] This helps to correct the dysregulated apoptosis observed in SLE.[1]

References

- 1. me.doctorsonly.co.il [me.doctorsonly.co.il]

- 2. researchgate.net [researchgate.net]

- 3. Treatment of lupus patients with a tolerogenic peptide, hCDR1 (this compound): immunomodulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety and efficacy of hCDR1 (this compound) in patients with active systemic lupus erythematosus: results of phase II study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 6. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 7. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

- 10. Treatment of lupus patients with a tolerogenic peptide, hCDR1 (this compound): Immunomodulation of gene expression [ouci.dntb.gov.ua]

- 11. Peripheral apoptosis and limited clonal deletion during physiologic murine B lymphocyte development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection of cardiac apoptosis by [18F]ML-10 in a mouse model of permanent LAD ligation - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on Edratide for Systemic Lupus Erythematosus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research conducted on Edratide (hCDR1, TV-4710) for the treatment of Systemic Lupus Erythematosus (SLE). This compound is a synthetic peptide composed of 19 amino acids, based on the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody. Preclinical studies have demonstrated its potential to modulate the immune dysregulation characteristic of SLE through various mechanisms, leading to amelioration of disease manifestations in established animal models.

Mechanism of Action

This compound exerts its immunomodulatory effects through a multi-pronged approach that restores immune tolerance. The core mechanism involves the induction of regulatory T cells (Tregs) and the subsequent cascade of events that temper autoimmune responses.[1] Treatment with this compound leads to the downregulation of autoreactive T and B cells, a shift from a pro-inflammatory to an anti-inflammatory cytokine profile, and the regulation of apoptosis in immune cells.[2][3]

Key molecular events associated with this compound treatment include:

-

Upregulation of Regulatory Genes: Increased expression of FoxP3, a master transcription factor for Tregs, and the immunosuppressive cytokine Transforming Growth Factor-beta (TGF-β).[2][4]

-

Downregulation of Pro-inflammatory Cytokines: Significant reduction in the gene expression of pathogenic cytokines including Interferon-gamma (IFN-γ), Interleukin-10 (IL-10), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).[2][4]

-

Modulation of Apoptosis: this compound helps normalize the dysregulated apoptosis seen in SLE. It has been shown to down-regulate the expression of pro-apoptotic molecules like caspase-3 and caspase-8, while up-regulating anti-apoptotic proteins such as Bcl-xL.[4][5]

-

Suppression of the IFN-α Signature: Treatment with this compound has been shown to significantly and specifically downregulate Interferon-alpha (IFN-α) gene expression, a key pathway in SLE pathogenesis.[2]

Efficacy in Preclinical SLE Models

This compound has been evaluated in several murine models of lupus, including the spontaneous (NZB x NZW)F1 mouse model and induced SLE models (e.g., in BALB/c mice). These studies consistently demonstrate the therapeutic potential of this compound in attenuating key serological and clinical manifestations of the disease.

Table 1: Effects of this compound on Serological and Gene Expression Markers

| Parameter | Animal Model | Key Finding | Magnitude of Effect | Reference |

| Anti-dsDNA Antibodies | Humanized SCID Mice | Significant downregulation of human anti-dsDNA antibodies. | Not quantified | [1] |

| IFN-α Gene Expression | (NZB x NZW)F1 Mice | Significant downregulation in splenocytes. | 73% inhibition vs. vehicle | [6] |

| Pro-inflammatory Cytokines | Murine Models | Downregulation of IL-1β, IFN-γ, IL-10 mRNA expression. | Not quantified | [4] |

| Anti-inflammatory Cytokines | Murine Models | Upregulation of TGF-β mRNA expression. | Not quantified | [4] |

| Regulatory T-Cell Genes | Murine Models | Upregulation of FoxP3 mRNA expression. | Not quantified | [2][4] |

| Pro-Apoptotic Genes | BALB/c (Induced SLE) | Downregulation of Caspase-3 and Caspase-8. | Not quantified | [5] |

| Anti-Apoptotic Genes | BALB/c (Induced SLE) | Upregulation of Bcl-xL. | Not quantified | [5] |

Table 2: Effects of this compound on Clinical Manifestations

| Parameter | Animal Model | Key Finding | Magnitude of Effect | Reference |

| Proteinuria | (NZB x NZW)F1 Mice | General improvement noted. | Not quantified | [2] |

| Kidney Immune Complex Deposits | (NZB x NZW)F1 Mice | Significant reduction in glomerular immune complex deposits. | Not quantified | [2] |

| Kidney Immune Complex Deposits | Humanized SCID Mice | Near-complete abolishment of human IgG deposits in kidneys. | 66% in control vs. ~6% in treated | [1] |

| Leukopenia | (NZB x NZW)F1 Mice | General improvement noted. | Not quantified | [2] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summarized protocols based on published studies.

Spontaneous Lupus Model: (NZB x NZW)F1 Mice

This model is considered a gold standard for preclinical SLE research as the mice spontaneously develop an autoimmune syndrome with autoantibodies and immune-complex glomerulonephritis that closely mimics human lupus nephritis.

-

Animals: Female (NZB x NZW)F1 mice.

-

Treatment Initiation: Treatment is typically initiated at the onset of disease, often around 4-5 months of age, when mice begin to show signs of proteinuria.[7]

-

Dosing and Administration: this compound (hCDR1) is administered via subcutaneous (s.c.) injection. A common treatment schedule involves weekly injections for a duration of 10 or more weeks.[6][8] While specific mg/kg doses are not consistently reported, a study in humanized SCID mice used a weekly dose of 50 µ g/mouse .[1]

-

Outcome Measures:

-

Proteinuria: Monitored weekly or bi-weekly using urinalysis strips (e.g., Albustix) and graded on a semi-quantitative scale (0 to 4+).[7]

-

Anti-dsDNA Antibodies: Serum levels are measured periodically (e.g., monthly) via Enzyme-Linked Immunosorbent Assay (ELISA).[7]

-

Survival: Monitored throughout the study.

-

Histopathology: At the end of the study, kidneys are harvested, fixed in formalin, and stained (e.g., with H&E and PAS) to assess the severity of glomerulonephritis.

-

Immunohistochemistry: Kidney sections are stained for immune complex (IgG and C3) deposition.

-

Gene Expression: RNA is extracted from splenocytes, and quantitative real-time PCR (qRT-PCR) is used to measure the expression of target genes (e.g., IFN-α, FoxP3, various cytokines).[6][9]

-

Flow Cytometry: Splenocytes are stained with fluorescently-labeled antibodies to analyze the percentages of various immune cell populations, particularly T-cell subsets like CD4+CD25+Foxp3+ regulatory T cells.

-

Induced Lupus Model: BALB/c Mice

This model allows for the study of specific pathogenic mechanisms in a non-autoimmune mouse strain. Experimental SLE can be induced by immunization with an anti-DNA monoclonal antibody that expresses a major idiotype (16/6Id).[5]

-

Animals: Female BALB/c mice.

-

Disease Induction: Mice are immunized with the 16/6Id anti-DNA antibody.

-

Dosing and Administration: this compound is administered subcutaneously. The specific treatment regimen (dose, frequency, duration) is determined by the study design.

-

Outcome Measures: Similar to the (NZB x NZW)F1 model, outcomes include serological markers, proteinuria, and kidney pathology. This model is particularly useful for mechanistic studies, such as analyzing the expression of apoptosis-related molecules (caspases, Bcl-2 family proteins) in lymphocytes via Western blot or qRT-PCR.[5]

Conclusion

Preclinical research provides a strong rationale for the development of this compound as a targeted, disease-modifying therapy for Systemic Lupus Erythematosus. Studies in relevant animal models have demonstrated its ability to correct the underlying immune dysregulation by promoting regulatory T-cell function, downregulating pathogenic inflammatory pathways, and normalizing apoptosis. These immunological changes translate to clinically meaningful improvements, including reduced autoantibody production and attenuation of lupus nephritis. The detailed experimental protocols and mechanisms outlined in this guide provide a foundation for further research and development in this promising area.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of The Number of CD4+ CD25+ FoxP3+ Treg Cells in Normal Mice Exposed to AFB1 and Treated with Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DNAse treatment does not improve the survival of lupus prone (NZB x NZW)F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CD4+Foxp3+ regulatory T cells prolong drug-induced disease remission in (NZBxNZW) F1 lupus mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prolonged survival of hypertransfused NZB/NZW mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Early Treatment of Interleukin-33 can Attenuate Lupus Development in Young NZB/W F1 Mice [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Altered gene expression in mice with lupus treated with this compound, a peptide that ameliorates the disease manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Edratide (TV-4710): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edratide (TV-4710) is a novel synthetic peptide developed for the treatment of systemic lupus erythematosus (SLE). It is a 19-amino acid peptide based on the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody.[1][2] The development of this compound stems from research conducted by Professor Edna Mozes at the Weizmann Institute of Science in Israel and was further developed by Teva Pharmaceutical Industries.[2] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Introduction: The Rationale for this compound in SLE

Systemic lupus erythematosus is a complex autoimmune disease characterized by the production of autoantibodies, particularly anti-DNA antibodies, and a dysregulation of the immune system involving T and B cells, cytokines, and apoptosis.[1][3] this compound was designed as a tolerogenic peptide to specifically modulate the immune response in SLE.[3][4] Its sequence is derived from the CDR1 of a pathogenic human anti-DNA monoclonal antibody bearing the 16/6 idiotype, which has been found to have clinical relevance in SLE patients.[2]

Amino Acid Sequence: H-G-Y-Y-W-S-W-I-R-Q-P-P-G-K-G-E-E-W-I-G[5]

Mechanism of Action

This compound exerts its immunomodulatory effects through a multi-faceted mechanism that leads to the downregulation of SLE-associated autoreactive T and B cells.[1][5] Preclinical and clinical studies suggest that this compound's therapeutic effects are mediated by:

-

Cytokine Modulation: this compound has been shown to down-regulate the mRNA expression of pro-inflammatory cytokines including IL-1β, TNF-α, IFN-γ, and IL-10, as well as the B-lymphocyte stimulator (BLyS).[3][4] Conversely, it up-regulates the expression of the immunosuppressive cytokine TGF-β.[3][4]

-

Induction of Regulatory T-cells (Tregs): Treatment with this compound leads to an up-regulation of FoxP3, a key transcription factor for the development and function of Tregs.[3][4]

-

Regulation of Apoptosis: this compound influences apoptosis-related pathways by down-regulating the expression of the pro-apoptotic molecules caspase-3 and caspase-8, and up-regulating the anti-apoptotic molecule Bcl-xL.[4][6]

The proposed signaling pathway for this compound's action is depicted in the following diagram:

Caption: Proposed Signaling Pathway of this compound in Immune Modulation.

Preclinical Development

This compound has been evaluated in several relevant in-vitro and in-vivo models for lupus.[2]

In Vivo Studies in Murine Models

In (NZB x NZW)F1 mice, a well-established model for SLE, treatment with this compound demonstrated significant therapeutic effects:

-

Reduction of Kidney Damage: this compound treatment significantly reduced immune complex deposits in the kidneys and improved proteinuria and leucopenia.[5]

-

Modulation of Autoantibodies: The treatment led to a downregulation of anti-dsDNA-specific antibodies.[5]

-

Gene Expression Profiling: DNA microarray analysis of spleen cells from treated mice showed that this compound restored the expression of numerous genes to levels comparable to healthy controls.[7] Specifically, it up-regulated RNA transcripts of Tnfsf4, Il5ra, Zbtb20, and Nid1, and down-regulated transcripts of Tfpi and S100a8.[7]

In Vivo Studies in a Porcine Model

In a large animal (porcine) model, administration of this compound resulted in an improvement in clinical SLE-related manifestations.[5] This was associated with reduced gene expression of pathogenic cytokines (IL-10, TNFα, IFN-γ, and IL-1β) and an elevation in the expression of TGF-β, the anti-apoptotic molecule Bcl-xL, and the suppressive master gene, Foxp3.[5]

Clinical Development

This compound has undergone Phase I and Phase II clinical trials.[2] The most significant study is the Phase II PRELUDE trial.

The PRELUDE Study (Phase II)

The PRELUDE study (NCT00203151) was a multinational, multicenter, randomized, double-blind, placebo-controlled trial designed to assess the efficacy, tolerability, and safety of this compound in patients with mild-to-moderate SLE.[1][8]

Study Design:

-

Treatment Arms: Patients were randomized in a 1:1:1:1 ratio to receive weekly subcutaneous injections of:

-

Duration: 26 weeks of treatment.[2]

The workflow of the PRELUDE clinical trial is illustrated below:

Caption: PRELUDE (Phase II) Clinical Trial Workflow.

Results:

Despite failing to meet the primary endpoints, some encouraging results were observed in the secondary endpoints:

-

BILAG Responder Index: The British Isles Lupus Assessment Group (BILAG) Responder Index, a secondary endpoint, was met in the 0.5 mg this compound group.[1][9]

-

Subgroup Analysis: Post-hoc analyses showed that the positive effect of the 0.5 mg dose on the BILAG score was also observed in several subgroups, including patients on low or no steroids and those who were seropositive.[9]

Quantitative Summary of Key PRELUDE Trial Results

| Endpoint | 0.5 mg this compound | 1.0 mg this compound | 2.5 mg this compound | Placebo | p-value (0.5 mg vs Placebo) |

| BILAG Responder Index (ITT Cohort) | 40% | Trend | Trend | - | 0.03[9][10] |

| Medicinal Flare (ITT Cohort) | 17% | - | - | 29% | 0.039[9] |

| Composite SLE Responder Index (cSRI) | 34% | - | - | 20% | 0.058[9] |

Experimental Protocols

Gene Expression Analysis in Human PBMCs

-

Objective: To determine the effect of this compound on the gene expression of peripheral blood mononuclear cells (PBMCs) from lupus patients.[3][4]

-

Methodology:

-

Sample Collection: PBMCs were isolated from patients treated with this compound or placebo for 26 weeks.[3][4]

-

RNA Extraction: Total RNA was extracted from the PBMCs.

-

Quantitative Real-Time PCR: The mRNA expression levels of target genes (e.g., IL-1β, TNF-α, IFN-γ, IL-10, BLyS, caspase-3, caspase-8, TGF-β, FoxP3) were quantified using real-time reverse transcription polymerase chain reaction (RT-PCR).[3][4]

-

Murine Model of SLE

-

Objective: To evaluate the in vivo efficacy of this compound in a spontaneous mouse model of lupus.

-

Methodology:

-

Animal Model: (NZB x NZW)F1 mice were used.

-

Treatment: Mice with established lupus were treated with this compound (e.g., 50 μ g/mouse , subcutaneously, weekly for 10 weeks) or a vehicle control.[6]

-

Efficacy Assessment:

-

Proteinuria: Urine protein levels were monitored regularly.

-

Serology: Serum levels of anti-dsDNA antibodies were measured by ELISA.

-

Histopathology: Kidneys were examined for immune complex deposition by immunofluorescence staining.

-

Gene Expression: Spleen cells were harvested for RNA extraction and analysis of gene expression by DNA microarray and real-time RT-PCR.[7]

-

-

Conclusion and Future Directions

This compound is a novel, synthetic peptide with a well-defined mechanism of action that targets key pathways in the pathophysiology of SLE. While the Phase II PRELUDE trial did not meet its primary endpoints, the favorable safety profile and positive signals in secondary endpoints, particularly with the 0.5 mg dose, suggest a potential therapeutic benefit.[5][11] Researchers have noted that the 6-month duration of the trial may have been insufficient to demonstrate the full efficacy of an SLE-modifying agent, and that longer-term studies are warranted.[1] Future clinical development of this compound will likely involve longer trial durations, the use of composite primary endpoints that include the BILAG index, and a focus on specific patient populations who may derive the most benefit.[5]

References

- 1. lupusnewstoday.com [lupusnewstoday.com]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 4. Treatment of lupus patients with a tolerogenic peptide, hCDR1 (this compound): immunomodulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety and efficacy of hCDR1 (this compound) in patients with active systemic lupus erythematosus: results of phase II study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Altered gene expression in mice with lupus treated with this compound, a peptide that ameliorates the disease manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. lupus.bmj.com [lupus.bmj.com]

- 10. researchgate.net [researchgate.net]

- 11. Safety and efficacy of hCDR1 (this compound) in patients with active systemic lupus erythematosus: results of phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Edratide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edratide (also known as hCDR1 or TV-5010) is a synthetic peptide composed of 19 amino acids with the sequence H-Gly-Tyr-Tyr-Trp-Ser-Trp-Ile-Arg-Gln-Pro-Pro-Gly-Lys-Gly-Glu-Glu-Trp-Ile-Gly-OH. It is the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody.[1] this compound has been investigated for its potential therapeutic effects in autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE). Its mechanism of action is thought to involve the modulation of the immune system, leading to the downregulation of pro-inflammatory pathways and the upregulation of regulatory T-cells.

These application notes provide detailed protocols for the chemical synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS) and its subsequent purification using High-Performance Liquid Chromatography (HPLC). The provided methodologies are based on established principles and common practices in peptide chemistry.

Data Presentation: Synthesis and Purification of this compound

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound. These values are representative of typical outcomes for the synthesis of a 19-mer peptide using the described protocols. Actual results may vary depending on the specific reagents, equipment, and techniques employed.

Table 1: this compound Synthesis Parameters and Expected Yield

| Parameter | Value |

| Synthesis Scale | 0.25 mmol |

| Resin Substitution | 0.4 - 0.8 mmol/g |

| Crude Peptide Yield (post-cleavage) | 70 - 85% |

| Crude Peptide Purity (by analytical HPLC) | 50 - 70% |

| Final Purified Peptide Yield | 15 - 30% |

| Final Purity (by analytical HPLC) | >98% |

| Observed Molecular Weight (Mass Spec) | ~2355 Da |

Table 2: Analytical HPLC Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Column Temperature | 40°C |

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the manual synthesis of this compound on a 0.25 mmol scale using Fmoc-based solid-phase chemistry.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ile-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Glu(OtBu)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Water

-

Diethyl ether (cold)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (4 equivalents), DIC (4 equivalents), and Oxyma (4 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid (Glycine), perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/EDT/Water (94:1:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Isolation:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Lyophilize the crude peptide to obtain a white powder.

-

II. Purification of this compound by Preparative HPLC

This protocol outlines the purification of the crude this compound peptide using preparative reverse-phase HPLC.

Materials:

-

Lyophilized crude this compound

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Preparative HPLC system with a fraction collector

-

C18 reverse-phase preparative column (e.g., 21.2 x 250 mm, 5 µm)

-

Analytical HPLC system for fraction analysis

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A (0.1% TFA in water).

-

Preparative HPLC:

-

Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B (0.1% TFA in acetonitrile).

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of 5% to 45% Mobile Phase B over 60 minutes at a flow rate of 15 mL/min.

-

Monitor the elution profile at 220 nm and collect fractions corresponding to the major peptide peak.

-

-

Fraction Analysis:

-

Analyze the purity of the collected fractions using analytical HPLC with the parameters outlined in Table 2.

-

Pool the fractions with a purity of >98%.

-

-

Lyophilization: Lyophilize the pooled pure fractions to obtain the final purified this compound as a white, fluffy powder.

Visualizations

This compound Synthesis and Purification Workflow

Caption: A high-level overview of the this compound synthesis and purification process.

Simplified Signaling Pathway of this compound's Immunomodulatory Effect

Caption: A diagram illustrating the immunomodulatory effects of this compound.

References

Application Notes and Protocols: Solid-Phase Peptide Synthesis of hCDR1 (Edratide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edratide (hCDR1), a synthetic peptide composed of 19 amino acids (GYYWSWIRQPPGKGEEWIG), is an immunomodulatory agent under investigation for the treatment of Systemic Lupus Erythematosus (SLE).[1][2] It is based on the complementarity-determining region 1 (CDR1) of a human anti-DNA monoclonal antibody.[3] this compound has been shown to ameliorate SLE manifestations by inducing regulatory T cells (Tregs) and modulating cytokine production.[2][4] This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS), purification, and characterization of this compound, as well as an overview of its mechanism of action.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Amino Acid Sequence | Gly-Tyr-Tyr-Trp-Ser-Trp-Ile-Arg-Gln-Pro-Pro-Gly-Lys-Gly-Glu-Glu-Trp-Ile-Gly |

| Molecular Formula | C₁₁₀H₁₄₉N₂₉O₃₁S₀ |

| Average Molecular Weight | 2357.59 g/mol |

| Monoisotopic Molecular Weight | 2356.09 g/mol |

| Purity (typical) | ≥95% (as determined by HPLC) |

| Solubility | Soluble in water and aqueous buffers |

Table 2: Representative Yield and Purity Data for Solid-Phase Peptide Synthesis

While specific yield data for the synthesis of this compound is not widely published, the following table presents typical yields and purities achievable for peptides of similar length using optimized Fmoc-based solid-phase synthesis protocols.

| Synthesis Scale | Crude Peptide Yield (mg) | Overall Yield (%) | Purity after Purification (%) |

| 0.1 mmol | 150 - 200 | 60 - 80 | > 98 |

| 1.0 mmol | 1.5 - 2.0 g | 60 - 80 | > 98 |

Note: Yields can vary significantly based on the specific peptide sequence, resin, coupling reagents, and purification methods used.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of this compound (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale using a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

1. Resin Selection and Swelling:

-

Start with 150-200 mg of Rink Amide resin (substitution level: 0.5-0.7 mmol/g).

-

Place the resin in a reaction vessel and swell in dimethylformamide (DMF) for at least 1 hour.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

3. Amino Acid Coupling:

-

For each amino acid in the this compound sequence (starting from the C-terminal Glycine), perform the following coupling cycle:

-